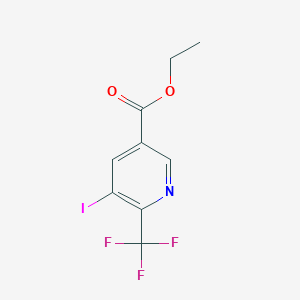
Ethyl 5-iodo-6-(trifluoromethyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-iodo-6-(trifluoromethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group, an iodine atom at the 5th position, and a trifluoromethyl group at the 6th position on the nicotinic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-iodo-6-(trifluoromethyl)nicotinate typically involves the iodination of ethyl 6-(trifluoromethyl)nicotinate. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-iodo-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium or copper.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce more complex aromatic compounds.
Applications De Recherche Scientifique
Ethyl 5-iodo-6-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving nicotinic acid derivatives.
Industry: The compound is used in the development of new materials and chemicals with unique properties, such as high stability and reactivity.
Mécanisme D'action
The mechanism of action of Ethyl 5-iodo-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 6-(trifluoromethyl)nicotinate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 5-iodo-6-(trifluoromethyl)nicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
Ethyl 5-bromo-6-(trifluoromethyl)nicotinate: Contains a bromine atom instead of iodine, leading to different reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of both the iodine and trifluoromethyl groups, which confer distinct chemical and biological properties. The iodine atom allows for versatile substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
Propriétés
Formule moléculaire |
C9H7F3INO2 |
|---|---|
Poids moléculaire |
345.06 g/mol |
Nom IUPAC |
ethyl 5-iodo-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7F3INO2/c1-2-16-8(15)5-3-6(13)7(14-4-5)9(10,11)12/h3-4H,2H2,1H3 |
Clé InChI |
SREJBYBECPMVLW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(N=C1)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)

![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)
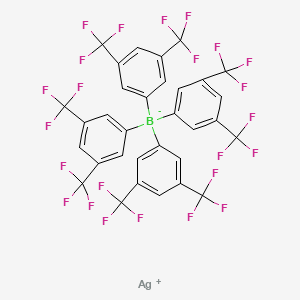

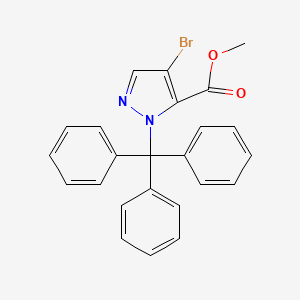
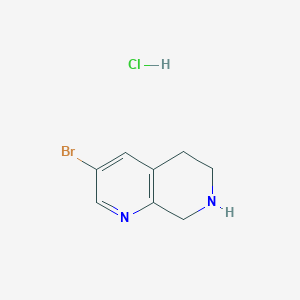
![Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid](/img/structure/B13654622.png)
![4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13654623.png)
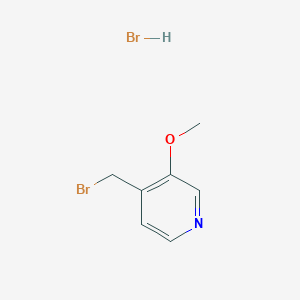
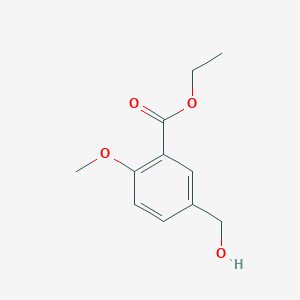
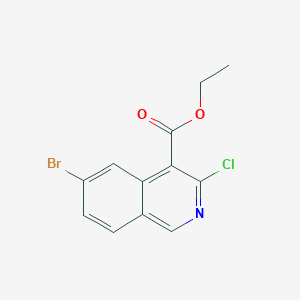
![4-(tert-Butyl) 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4ah)-dicarboxylate](/img/structure/B13654646.png)
